molecular formula C10H11ClN4O B12121983 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- CAS No. 890094-24-3

4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl-

Cat. No.: B12121983
CAS No.: 890094-24-3
M. Wt: 238.67 g/mol
InChI Key: NNJCFTAYPSQZOH-UHFFFAOYSA-N
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Description

4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group, a furanylmethyl group, and a methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable pyrimidine precursor.

    Chlorination: Introduce the chloro group at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.

    Furanylmethylation: Attach the furanylmethyl group through a nucleophilic substitution reaction, possibly using a furanylmethyl halide.

    Methylation: Introduce the methyl group at the 6-position using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanyl aldehydes or acids.

    Reduction: Reduction reactions could target the chloro group, converting it to an amine or other functional groups.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanyl aldehydes, while substitution could produce various amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.

    2-Chloro-pyrimidines: Compounds with a chloro group at the 2-position.

    Furanylmethyl-pyrimidines: Compounds with a furanylmethyl group attached to the pyrimidine ring.

Uniqueness

The uniqueness of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

890094-24-3

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-4-N-(furan-2-ylmethyl)-6-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C10H11ClN4O/c1-6-8(12)9(15-10(11)14-6)13-5-7-3-2-4-16-7/h2-4H,5,12H2,1H3,(H,13,14,15)

InChI Key

NNJCFTAYPSQZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NCC2=CC=CO2)N

Origin of Product

United States

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